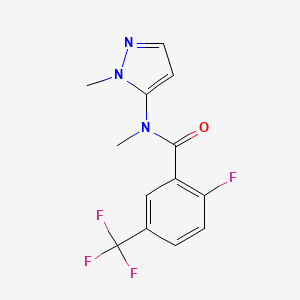
2-fluoro-N-methyl-N-(2-methylpyrazol-3-yl)-5-(trifluoromethyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-fluoro-N-methyl-N-(2-methylpyrazol-3-yl)-5-(trifluoromethyl)benzamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a potent inhibitor of a class of enzymes called histone deacetylases (HDACs), which play a critical role in gene expression regulation.
作用機序
The mechanism of action of 2-fluoro-N-methyl-N-(2-methylpyrazol-3-yl)-5-(trifluoromethyl)benzamide involves the inhibition of this compound. This compound are enzymes that remove acetyl groups from histone proteins, leading to the repression of gene expression. Inhibition of this compound by this compound leads to the accumulation of acetylated histones, which results in the activation of tumor suppressor genes and the repression of oncogenes. This, in turn, leads to cell cycle arrest, apoptosis, and differentiation in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have significant biochemical and physiological effects. The compound has been shown to induce cell cycle arrest, apoptosis, and differentiation in cancer cells. Moreover, it has been shown to have anti-inflammatory and neuroprotective effects in preclinical studies. The compound has also been shown to inhibit the growth and metastasis of various types of cancer, including breast, lung, prostate, and colon cancer.
実験室実験の利点と制限
One of the advantages of using 2-fluoro-N-methyl-N-(2-methylpyrazol-3-yl)-5-(trifluoromethyl)benzamide in lab experiments is its potent inhibitory activity against this compound. This makes the compound a valuable tool for studying the role of this compound in gene expression regulation and disease development. However, one of the limitations of using the compound in lab experiments is its potential toxicity and off-target effects. Therefore, careful dose optimization and toxicity studies are required before using the compound in in vivo studies.
将来の方向性
There are several future directions for the research on 2-fluoro-N-methyl-N-(2-methylpyrazol-3-yl)-5-(trifluoromethyl)benzamide. One direction is to investigate the therapeutic potential of the compound in various types of cancer, including those that are resistant to conventional therapies. Another direction is to explore the anti-inflammatory and neuroprotective effects of the compound in preclinical models of inflammatory and neurodegenerative diseases. Moreover, studies are needed to elucidate the molecular mechanisms underlying the effects of the compound on this compound and gene expression regulation. Furthermore, the development of more potent and selective HDAC inhibitors based on the structure of this compound is an important future direction for the field.
合成法
The synthesis of 2-fluoro-N-methyl-N-(2-methylpyrazol-3-yl)-5-(trifluoromethyl)benzamide has been reported in the literature. The synthesis involves the reaction of 2-fluoro-5-(trifluoromethyl)benzoic acid with N-methyl-2-methylpyrazole-3-carboxamide in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction yields this compound as a white solid with a high yield.
科学的研究の応用
2-fluoro-N-methyl-N-(2-methylpyrazol-3-yl)-5-(trifluoromethyl)benzamide has been extensively studied for its potential therapeutic applications. The compound is a potent inhibitor of this compound, which are enzymes that regulate gene expression by removing acetyl groups from histone proteins. This compound have been implicated in the development and progression of various diseases, including cancer, neurodegenerative disorders, and inflammatory diseases. Inhibition of this compound by this compound has been shown to induce cell cycle arrest, apoptosis, and differentiation in cancer cells. Moreover, the compound has been shown to have anti-inflammatory and neuroprotective effects in preclinical studies.
特性
IUPAC Name |
2-fluoro-N-methyl-N-(2-methylpyrazol-3-yl)-5-(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11F4N3O/c1-19(11-5-6-18-20(11)2)12(21)9-7-8(13(15,16)17)3-4-10(9)14/h3-7H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHKPGQPSXHSYGD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)N(C)C(=O)C2=C(C=CC(=C2)C(F)(F)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11F4N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3,5-Dimethyl-4-[(3-methyl-5-pyridin-2-yl-1,2,4-triazol-1-yl)methyl]-1,2-oxazole](/img/structure/B7634131.png)
![4-fluoro-3-methoxy-N-[2-(6-methylpyridin-3-yl)ethyl]benzenesulfonamide](/img/structure/B7634139.png)
![N-[(4,5-dimethyl-1,2,4-triazol-3-yl)-phenylmethyl]-2-fluoro-3-methylbenzamide](/img/structure/B7634144.png)
![1-(2-Methyloxolan-3-yl)-3-[1-(4-methylphenoxy)propan-2-yl]urea](/img/structure/B7634151.png)
![Methyl 2-[4-(3,3,3-trifluoro-2-hydroxypropyl)piperazin-1-yl]acetate](/img/structure/B7634160.png)
![2-fluoro-3-methyl-N-[3-(pyridin-3-ylmethoxy)pyridin-2-yl]benzamide](/img/structure/B7634167.png)
![N-[5-carbamoyl-2-(dimethylamino)phenyl]-2-fluoro-3-methylbenzamide](/img/structure/B7634169.png)
![[3-(1-Methyl-1,2,4-triazol-3-yl)phenyl] 1-methylpyrazole-4-carboxylate](/img/structure/B7634173.png)
![2-fluoro-3-methyl-N-[4-(oxolan-3-ylmethoxy)phenyl]benzamide](/img/structure/B7634191.png)
![N-[(4-cyclopropyl-1,3-thiazol-2-yl)methyl]-1-(5-methyl-1-pyridin-2-ylpyrazol-4-yl)ethanamine](/img/structure/B7634199.png)
![N-[(1-acetylpyrrolidin-3-yl)methyl]-N-methyl-2-propan-2-ylbenzenesulfonamide](/img/structure/B7634210.png)
![N-[[4-(2-pyrrolidin-1-ylethoxy)phenyl]methyl]cyclopentene-1-carboxamide](/img/structure/B7634219.png)

![(6-Methyl-2,3-dihydropyrido[2,3-b][1,4]oxazin-1-yl)-(2-methyl-5-phenyl-1,3-oxazol-4-yl)methanone](/img/structure/B7634234.png)